molecular formula C10H12N6O6S3 B12276758 (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

Cat. No.: B12276758
M. Wt: 408.4 g/mol
InChI Key: ATMROFNURATUIQ-UHFFFAOYSA-N
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Description

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring, and a tetrazole moiety attached via a sulphomethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the β-lactam ring. The tetrazole moiety is then attached via a sulphomethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the nitro group to an amine.

    Substitution: The sulphomethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

Scientific Research Applications

(6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antibiotics and other pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool for studying and manipulating biological systems.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These antibiotics share a similar β-lactam ring structure but lack the tetrazole moiety.

    Cephalosporins: Another class of β-lactam antibiotics with a different bicyclic structure.

    Carbapenems: These compounds also contain a β-lactam ring but have a different arrangement of functional groups.

Uniqueness

What sets (6R-trans)-7-Amino-8-oxo-3-(((1-(sulphomethyl)-1H-tetrazol-5-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of a thiazolidine ring, β-lactam ring, and tetrazole moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

7-amino-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O6S3/c11-5-7(17)16-6(9(18)19)4(1-23-8(5)16)2-24-10-12-13-14-15(10)3-25(20,21)22/h5,8H,1-3,11H2,(H,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMROFNURATUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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